molecular formula C15H15NO5S2 B2589847 3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide CAS No. 920390-63-2

3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide

Cat. No.: B2589847
CAS No.: 920390-63-2
M. Wt: 353.41
InChI Key: KSDNNLSYGOPDBK-UHFFFAOYSA-N
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Description

3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of methanesulfonyl groups attached to both the benzamide and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide typically involves the reaction of methanesulfonyl chloride with appropriate benzamide derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl groups to methyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield sulfone derivatives, while reduction with lithium aluminum hydride can produce methyl-substituted benzamides.

Scientific Research Applications

3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The methanesulfonyl groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A related compound used as a reagent in organic synthesis.

    3-(aminomethyl)-N-(4-methanesulfonylphenyl)benzamide: Another benzamide derivative with similar structural features.

Uniqueness

3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide is unique due to the presence of two methanesulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality distinguishes it from other benzamide derivatives and makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-methylsulfonyl-N-(4-methylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c1-22(18,19)13-8-6-12(7-9-13)16-15(17)11-4-3-5-14(10-11)23(2,20)21/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDNNLSYGOPDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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